molecular formula C8H11BrN2OS B6611280 (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone CAS No. 2763755-13-9

(2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone

Cat. No.: B6611280
CAS No.: 2763755-13-9
M. Wt: 263.16 g/mol
InChI Key: OEAOUUMQBKGLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone: is a chemical compound with the molecular formula C8H11BrN2OS and a molecular weight of 263.16 g/mol.

Preparation Methods

The synthesis of (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone typically involves the reaction of 3-bromobenzaldehyde with 2-aminoethanethiol under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the imino-lambda6-sulfanone structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

(2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone: has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s imino and sulfanone groups play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone: can be compared with similar compounds such as:

    (2-aminoethyl)(4-bromophenyl)imino-lambda6-sulfanone: This compound has a similar structure but with the bromine atom at the 4-position of the phenyl ring, which may result in different chemical and biological properties.

    (2-aminoethyl)(3-chlorophenyl)imino-lambda6-sulfanone: The substitution of bromine with chlorine can affect the compound’s reactivity and interactions with molecular targets.

The uniqueness of This compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(3-bromophenyl)sulfonimidoyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2OS/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,11H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAOUUMQBKGLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=N)(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.